1-(Tert-butyl) 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate
Description
1-(Tert-butyl) 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate is a spirocyclic compound featuring a unique 7-oxa-1-azaspiro[4.4]nonane core. The molecule contains two ester groups: a tert-butyl ester at position 1 and an ethyl ester at position 2. The spirocyclic architecture imposes conformational constraints, enhancing binding selectivity and metabolic stability compared to linear analogs.
Synthetic routes for this compound often involve photoredox catalysis or transition-metal-mediated reactions, as evidenced by protocols using fac-Ir(ppy)₃ in DMF under controlled flow rates . Characterization typically employs NMR, IR, and mass spectrometry to confirm regiochemistry and stereochemistry .
Properties
Molecular Formula |
C15H25NO5 |
|---|---|
Molecular Weight |
299.36 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate |
InChI |
InChI=1S/C15H25NO5/c1-5-20-12(17)11-8-15(6-7-19-10-15)16(9-11)13(18)21-14(2,3)4/h11H,5-10H2,1-4H3 |
InChI Key |
LYXMXUSRHGKNAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2(CCOC2)N(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(tert-butyl) 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate involves several steps, typically starting with the formation of the spirocyclic core. One common synthetic route includes the reaction of a suitable lactone with an amine to form the spirocyclic intermediate, followed by esterification to introduce the tert-butyl and ethyl groups . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods may involve bulk custom synthesis and procurement to meet research demands .
Chemical Reactions Analysis
1-(Tert-butyl) 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(Tert-butyl) 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(tert-butyl) 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, influencing biochemical pathways and cellular processes . The exact pathways and targets depend on the context of its use, whether in chemical synthesis or biological studies .
Comparison with Similar Compounds
1-Benzyl 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate
- Key Difference : Replacement of tert-butyl with a benzyl group at position 1.
- However, the tert-butyl variant offers superior steric protection against enzymatic hydrolysis .
O7-tert-butyl O3-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate
- Key Difference : Introduction of a second nitrogen (2,7-diaza) and a double bond in the spiro system.
- The double bond introduces rigidity, further restricting conformational flexibility .
Piperidine- and Piperazine-Based Dicarboxylates
- Examples :
- Impact : Piperazine derivatives exhibit enhanced solubility in aqueous media due to the additional nitrogen, but reduced spirocyclic rigidity compared to the target compound .
Physicochemical and Spectroscopic Properties
Boiling Points and Solubility
NMR Data Comparison
| Proton Environment | Target Compound (δ, ppm) | 2,7-Diaza Analog (δ, ppm) | Piperazine Derivative (δ, ppm) |
|---|---|---|---|
| Tert-butyl (C(CH₃)₃) | 1.40 (s, 9H) | 1.38 (s, 9H) | 1.42 (s, 9H) |
| Ethyl ester (CH₂CH₃) | 1.25 (t, 3H), 4.15 (q, 2H) | 1.23 (t, 3H), 4.12 (q, 2H) | 1.27 (t, 3H), 4.18 (q, 2H) |
| Spirocyclic CH | 3.70–4.00 (m) | 3.80–4.20 (m) | N/A (linear piperazine) |
Research Implications
The tert-butyl/ethyl dicarboxylate spirocycle offers a balance of stability and reactivity, making it a versatile intermediate for further functionalization (e.g., introducing trifluoromethyl or thiophene groups ). In contrast, diaza spirocycles may be preferable for targeting metalloenzymes, while piperazine derivatives are better suited for hydrophilic drug candidates.
Biological Activity
1-(Tert-butyl) 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate is a synthetic compound notable for its unique spirocyclic structure, which includes a nitrogen atom within a spiro framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological contexts. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.
The chemical formula for 1-(Tert-butyl) 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate is , with a molecular weight of approximately 299.37 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₅NO₅ |
| Molecular Weight | 299.37 g/mol |
| CAS Number | 2089649-28-3 |
| Appearance | Oil |
| Storage Temperature | Room Temperature |
Case Studies and Research Findings
Several studies have explored the pharmacological effects of similar compounds within the spirocyclic family:
Case Study: Inhibition of Enzymatic Activity
A study examining the effects of related spirocyclic compounds found that at high concentrations (50 µM), certain derivatives inhibited enzymatic activity by approximately 50%. This suggests that structural modifications can significantly impact biological efficacy and safety profiles .
Research Findings: Binding Affinity
Research has demonstrated that compounds with similar structures exhibit varying degrees of binding affinity to specific receptors. For instance, derivatives of azaspiro compounds have shown promising results in binding studies, indicating potential therapeutic roles in treating conditions like inflammation and pain management .
Comparative Analysis
To better understand the biological activity of 1-(Tert-butyl) 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl N-ethyl-N-{1-oxa-7-azaspiro[4.4]nonan} | C₁₄H₂₆N₂O₃ | Contains an additional nitrogen atom |
| Tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane | C₁₃H₂₃N₂O₃ | Hydroxyl group enhances solubility |
| Tert-butyl 9-amino-3-azaspiro[5.5]undecane | C₁₄H₂₆N₂O₂ | Incorporates an amino group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
